4-Bromo-N-cyclopropylpicolinamide
Description
4-Bromo-N-cyclopropylpicolinamide is a brominated picolinamide derivative featuring a pyridine ring substituted with a bromine atom at the 4-position and a cyclopropyl group attached to the amide nitrogen. The pyridine core contributes to its polarity and hydrogen-bonding capabilities, while the bromine atom may serve as a reactive site for cross-coupling reactions.
Properties
CAS No. |
947534-65-8 |
|---|---|
Molecular Formula |
C9H9BrN2O |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
4-bromo-N-cyclopropylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H9BrN2O/c10-6-3-4-11-8(5-6)9(13)12-7-1-2-7/h3-5,7H,1-2H2,(H,12,13) |
InChI Key |
RWVXPUXNRYNKNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=NC=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-cyclopropylpicolinamide typically involves the bromination of picolinamide followed by the introduction of the cyclopropyl group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 4-position of the pyridine ring. The cyclopropyl group can then be introduced via a nucleophilic substitution reaction using cyclopropylamine .
Industrial Production Methods: Industrial production of 4-Bromo-N-cyclopropylpicolinamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-cyclopropylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
4-Bromo-N-cyclopropylpicolinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclopropylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| CAS No. | Compound Name | Aromatic Core | N-Substituent | Bromine Position | Similarity Score |
|---|---|---|---|---|---|
| 346708-50-7 | 4-Bromo-N,N-diisopropylbenzamide | Benzene | Diisopropyl | 4 | 0.95 |
| 80311-89-3 | Not Disclosed* | Benzene | Undisclosed | 4 | 0.95 |
| 18469-37-9 | Not Disclosed* | Benzene | Undisclosed | 4 | 0.95 |
| 15930-59-3 | 4-Bromo-N-cyclopropylbenzamide | Benzene | Cyclopropyl | 4 | 0.98 |
| 79606-46-5 | 4-Bromo-N,N-diethylpicolinamide | Pyridine | Diethyl | 4 | 0.98 |
*Exact structures for some CAS entries are proprietary or undisclosed in public databases.
Key Findings:
This may enhance solubility and target-binding affinity in biological systems .
N-Substituent Effects :
- Cyclopropyl vs. Alkyl Groups : The cyclopropyl group in 4-Bromo-N-cyclopropylpicolinamide introduces ring strain and conformational restraint, which may reduce metabolic degradation compared to flexible alkyl chains (e.g., diethyl or diisopropyl groups in 79606-46-5 and 346708-50-7) .
- Steric Hindrance : Bulkier substituents like diisopropyl (346708-50-7) may hinder interactions with enzymatic active sites, whereas smaller groups like cyclopropyl could improve binding efficiency.
Bromine Position :
- All compounds share bromine at the 4-position, a strategic site for Suzuki-Miyaura cross-coupling reactions. However, electronic effects differ between pyridine (electron-deficient) and benzene (electron-neutral) cores, altering reactivity in substitution reactions .
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